3-(Trifluoromethyl)phenylboronic acid

概要

説明

3-(トリフルオロメチル)フェニルボロン酸は、分子式C7H6BF3O2 の有機ホウ素化合物です。これは、フェニル環にトリフルオロメチル基が結合した、フェニルボロン酸の誘導体です。 この化合物は、特に鈴木-宮浦クロスカップリング反応において、有機合成で広く使用されています .

2. 製法

合成経路と反応条件: 3-(トリフルオロメチル)フェニルボロン酸を合成するための主な方法は、有機金属試薬をホウ酸エステルで求電子的にトラップすることです。 例えば、臭化フェニルマグネシウムはホウ酸トリメチルと反応してエステルを形成し、これを加水分解してボロン酸が得られます .

工業的製造方法: この化合物の工業的製造方法は、通常、同様の有機金属試薬とホウ酸エステルを用いた大規模反応を行います。 反応は、過剰アルキル化を防ぎ、高収率を確保するために、制御された温度で行われます .

3. 化学反応解析

反応の種類: 3-(トリフルオロメチル)フェニルボロン酸は、主に置換反応、特に鈴木-宮浦クロスカップリング反応を起こします。 特定の条件下では、酸化反応や還元反応にも関与することができます .

一般的な試薬と条件:

鈴木-宮浦クロスカップリング: この反応は、通常、炭酸カリウムなどの塩基を用い、水性またはアルコール性溶媒中で、パラジウム触媒を用いて行われます.

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物: これらの反応から生成される主な生成物には、医薬品や農薬の中間体として重要な、様々な置換芳香族化合物が含まれます .

4. 科学研究における用途

3-(トリフルオロメチル)フェニルボロン酸は、科学研究において幅広い用途があります。

作用機序

3-(トリフルオロメチル)フェニルボロン酸が効果を発揮するメカニズムは、主にクロスカップリング反応への関与によるものです。 鈴木-宮浦反応では、この化合物はパラジウム触媒とトランスメタル化を起こし、続いて還元的脱離によって目的の生成物が生成されます . トリフルオロメチル基は、ボロン酸の反応性と安定性を高め、有機合成における貴重な試薬となっています .

類似化合物:

フェニルボロン酸: トリフルオロメチル基がないため、特定のクロスカップリング反応では反応性が低くなります.

4-(トリフルオロメチル)フェニルボロン酸: 構造は似ていますが、トリフルオロメチル基がパラ位にあり、反応における反応性や選択性に影響を与える可能性があります.

3,5-ビス(トリフルオロメチル)フェニルボロン酸: 2つのトリフルオロメチル基を含んでおり、電子求引効果と反応性が高まります.

独自性: 3-(トリフルオロメチル)フェニルボロン酸は、トリフルオロメチル基の位置が独特で、反応性と安定性のバランスが取れています。 これは、反応性の精密な制御が必要な、複雑な有機分子の合成において特に有用です .

生化学分析

Biochemical Properties

3-(Trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. This inhibition leads to increased levels of fatty acid amides, which can affect various physiological processes. Additionally, this compound can interact with other proteins and enzymes through its boronic acid group, forming reversible covalent bonds with diols and other nucleophiles .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FAAH by this compound can lead to altered signaling pathways involving endocannabinoids, which play a role in pain sensation, mood regulation, and appetite control. Furthermore, changes in gene expression and cellular metabolism can result from the compound’s interaction with other cellular proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group in the compound can interact with diols and other nucleophiles, leading to enzyme inhibition or activation. For example, the inhibition of FAAH by this compound occurs through the formation of a covalent bond between the boronic acid group and the active site serine residue of the enzyme. This interaction prevents the enzyme from degrading fatty acid amides, resulting in increased levels of these signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to the compound can lead to sustained inhibition of FAAH and other enzymes, resulting in prolonged changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit FAAH and modulate endocannabinoid signaling without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including liver and kidney damage, due to its interaction with other cellular proteins and enzymes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and physiological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, the inhibition of FAAH by this compound leads to increased levels of fatty acid amides, which can influence lipid metabolism and energy homeostasis. Additionally, the compound’s interaction with other enzymes can result in changes in the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular proteins and enzymes, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by its binding to plasma proteins and other extracellular components .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production. These interactions can influence the compound’s activity and function within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(trifluoromethyl)phenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, phenylmagnesium bromide can react with trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using similar organometallic reagents and boric esters. The reactions are conducted under controlled temperatures to prevent over-alkylation and ensure high yields .

化学反応の分析

Types of Reactions: 3-(Trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: This reaction involves a palladium catalyst and a base, typically potassium carbonate, in an aqueous or alcoholic solvent.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

科学的研究の応用

3-(Trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

類似化合物との比較

Phenylboronic Acid: Lacks the trifluoromethyl group, making it less reactive in certain cross-coupling reactions.

4-(Trifluoromethyl)phenylboronic Acid: Similar structure but with the trifluoromethyl group in the para position, which can affect its reactivity and selectivity in reactions.

3,5-Bis(trifluoromethyl)phenylboronic Acid: Contains two trifluoromethyl groups, increasing its electron-withdrawing effects and reactivity.

Uniqueness: 3-(Trifluoromethyl)phenylboronic acid is unique due to the position of the trifluoromethyl group, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules where precise control over reactivity is required .

特性

IUPAC Name |

[3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAORAPRPVIATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370277 | |

| Record name | 3-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-26-3 | |

| Record name | 3-Trifluoromethylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the solubility of 3-(Trifluoromethyl)phenylboronic acid and its boroxine forms in organic solvents?

A: Understanding the solubility of this compound and its equilibrium with its cyclic boroxine esters in various organic solvents is crucial for several reasons []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

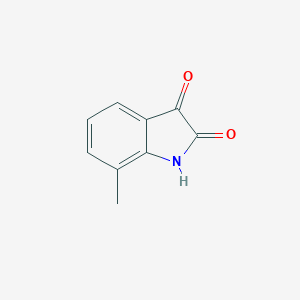

![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)

![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)